Mechanism-Inverted Selectivity: NB1011 Cytotoxicity Increases with TS Overexpression, Whereas Raltitrexed Potency Collapses
In an engineered HT1080 fibrosarcoma panel with graded TS expression, NB1011 (Thymectacin) and the antifolate TS inhibitor raltitrexed (Tomudex) displayed diametrically opposed TS-expression/cytotoxicity relationships [1]. As TS protein levels increased from 173 (parental) to 678 (TS4 clone) relative units, NB1011 IC50 decreased approximately 6-fold (from 393 ± 62 μM to 65 ± 16 μM), demonstrating enhanced potency with rising TS [1]. In contrast, raltitrexed IC50 shifted from 73 nM in low-TS HT1080 cells to >1000 nM in all TS-overexpressing clones (TS1–TS4), representing a >13.7-fold loss of potency [1]. This mechanism-inverted selectivity is unique among TS-targeted agents and directly arises from NB1011 functioning as a TS substrate rather than an inhibitor [2].
| Evidence Dimension | Cytotoxicity (IC50) dependence on TS protein expression level in isogenic HT1080 cell panel |
|---|---|
| Target Compound Data | NB1011 IC50: 393 ± 62 μM (HT1080, TS=173); 258 ± 12 μM (TS1, TS=411); 198 ± 73 μM (TS2, TS=468); 62 ± 41 μM (TS3, TS=667); 65 ± 16 μM (TS4, TS=678) |
| Comparator Or Baseline | Raltitrexed IC50: 73 nM (HT1080, TS=173); >1000 nM (TS1–TS4, all TS-overexpressing clones) |
| Quantified Difference | NB1011: ~6-fold IC50 reduction from low-TS to high-TS cells (393→65 μM). Raltitrexed: >13.7-fold IC50 increase (73 nM→>1000 nM). Direction of TS-sensitivity relationship is opposite. |
| Conditions | Isogenic HT1080 human fibrosarcoma cell lines with engineered graded TS expression; 72 h drug exposure; TS levels quantified by Western blot relative to CCD18co normal fibroblasts (=100) |
Why This Matters
For procurement decisions in TS-resistance research, these data prove that NB1011 is the only TS-targeted agent whose potency increases with TS overexpression — making it the sole appropriate positive control or test compound for ECTA-mechanism studies.
- [1] Li Q, Boyer C, Lee JY, Shepard HM. A novel approach to thymidylate synthase as a target for cancer chemotherapy. Mol Pharmacol. 2001 Mar;59(3):446-52. Table 1 (IC50 values). PMID: 11179438. View Source
- [2] Lackey DB, Groziak MP, Sergeeva M, et al. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase. Biochem Pharmacol. 2001 Jan 15;61(2):179-89. PMID: 11163332. View Source
